8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-5-4-12(22)10-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHFXLXJNJUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide , a member of the thiazoloquinazoline family, has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, focusing on its pharmacological profiles and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 475.96 g/mol. Its structure features a thiazoloquinazoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O4S2 |
| Molecular Weight | 475.96 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazoloquinazoline framework followed by chlorination and functionalization with the dimethoxyphenethyl group. The specific methods can vary based on the desired derivatives and their intended biological applications.
Anticancer Activity
Research indicates that thiazoloquinazoline derivatives exhibit significant anticancer properties. A study reported that compounds similar to 8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide showed potent inhibitory effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
G-Protein Coupled Receptor (GPCR) Modulation
This compound has been evaluated for its interaction with G-protein coupled receptors (GPCRs), which are critical in many physiological processes. It was found to activate BK channels moderately, suggesting potential applications in treating disorders related to calcium signaling .
Antimicrobial Properties
Similar compounds within the thiazoloquinazoline class have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
Several case studies highlight the efficacy of thiazoloquinazoline derivatives:
- Case Study 1 : A derivative exhibited significant cytotoxicity against A549 cells with an IC50 value of 15 µM. This study emphasized the importance of structural modifications on biological activity .
- Case Study 2 : In vivo studies indicated that another derivative reduced tumor size in xenograft models by over 50% when administered at a dose of 50 mg/kg .
- Case Study 3 : GPCR activation studies showed that certain modifications at the 8-position enhanced BK channel opening activity significantly compared to unmodified compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Functional Groups
The compound’s thiazolo[3,4-a]quinazoline core distinguishes it from other carboxamide derivatives:
- Pyrazole-carboxamides (): These feature pyrazole rings with carboxamide linkages. For example, 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) exhibit simpler bicyclic systems but share carboxamide functional groups critical for target binding.
- Thiadiazole-carboxamides (): Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) contain a thiadiazole ring instead of the fused thiazoloquinazoline system, resulting in distinct electronic and steric properties.
Substituent Effects on Physicochemical Properties
Substituents significantly influence solubility, stability, and bioactivity:
Key Observations :
Preparation Methods
Formation of 8-Chloro-5-Oxo-1-Thioxo-4,5-Dihydroquinazoline
The quinazoline core is synthesized from 2-amino-5-chlorobenzoic acid through a thiourea-mediated cyclization.
Procedure :
- Methyl ester formation : 2-Amino-5-chlorobenzoic acid is treated with thionyl chloride in methanol to yield methyl 2-amino-5-chlorobenzoate (85% yield).
- Cyclization : The ester reacts with thiourea in the presence of phosphorus oxychloride at 80°C for 6 hours, forming 8-chloro-5-oxo-1-thioxo-4,5-dihydroquinazoline (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield | 72% |
| Characterization | $$^1$$H NMR (DMSO-d6): δ 8.21 (s, 1H, H-6), 7.89 (d, 1H, H-7), 3.45 (s, 2H, H-4). |
Thiazole Ring Annulation
Appel Salt-Mediated Thiazole Formation
The thiazolo[3,4-a]quinazoline system is constructed using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to introduce the sulfur-containing heterocycle.
Procedure :
- Imino-dithiazole intermediate : 8-Chloro-5-oxo-1-thioxo-4,5-dihydroquinazoline reacts with Appel salt (1.1 equiv) and pyridine in dichloromethane at room temperature, yielding the imino-dithiazole intermediate (86% yield).
- Cyclization : Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF at 120°C induces intramolecular C-S bond formation, generating the thiazolo[3,4-a]quinazoline scaffold (58% yield).
Optimization Challenges :
- Regioselectivity : Bromine substituents at the ortho-position of the quinazoline amine direct cyclization to the [3,4-a] position.
- Solvent Effects : DMF/DMSO mixtures (1:1) enhance reaction efficiency by stabilizing intermediates.
Carboxamide Side-Chain Introduction
Carboxylic Acid Activation
The quinazoline-thiazole intermediate is functionalized at position 3 via hydrolysis and activation:
Amide Coupling with 3,4-Dimethoxyphenethylamine
The activated acid reacts with 3,4-dimethoxyphenethylamine under Schotten-Baumann conditions:
- Coupling reagent : HATU (1.1 equiv) and DIPEA (3 equiv) in anhydrous DMF facilitate the reaction at 25°C for 12 hours.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:1) yields the final product (68% yield).
Spectroscopic Validation :
- $$^1$$H NMR (CDCl3): δ 7.82 (s, 1H, H-2), 6.95–6.83 (m, 3H, aromatic), 3.88 (s, 6H, OCH3), 3.45 (t, 2H, CH2N), 2.75 (t, 2H, CH2Ar).
- HRMS : [M+H]+ calcd. for C22H20ClN4O4S2: 523.0654; found: 523.0658.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Appel Salt Cyclization | 58 | 95 | 4 |
| DABCO-Catalyzed Route | 52 | 89 | 6 |
| Microwave-Assisted | 63 | 97 | 1.5 |
Key Findings :
- Microwave irradiation reduces reaction time by 60% while improving yield.
- DBU outperforms DABCO in minimizing side reactions during thiazole formation.
Scalability and Industrial Considerations
Q & A
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent systems : DMSO/PEG-400 mixtures for in vitro assays .
- Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation for in vivo studies .
- Prodrug design : Esterification of carboxylic acid groups to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
